1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522721
InChI: InChI=1S/C23H20ClN3O2/c1-28-19-13-8-16(14-20(19)29-2)21-22(15-6-4-3-5-7-15)26-27(23(21)25)18-11-9-17(24)10-12-18/h3-14H,25H2,1-2H3
SMILES:
Molecular Formula: C23H20ClN3O2
Molecular Weight: 405.9 g/mol

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17522721

Molecular Formula: C23H20ClN3O2

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C23H20ClN3O2
Molecular Weight 405.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-phenylpyrazol-3-amine
Standard InChI InChI=1S/C23H20ClN3O2/c1-28-19-13-8-16(14-20(19)29-2)21-22(15-6-4-3-5-7-15)26-27(23(21)25)18-11-9-17(24)10-12-18/h3-14H,25H2,1-2H3
Standard InChI Key VSARPJKQTOQUSF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-phenylpyrazol-3-amine, systematically describes its substituent arrangement:

  • Pyrazole core: Nitrogen atoms at positions 1 and 2, with a 5-amine group.

  • Position 2: 4-Chlorophenyl group contributing electron-withdrawing effects.

  • Position 4: 3,4-Dimethoxyphenyl moiety introducing steric bulk and electron-donating methoxy groups.

  • Position 5: Phenyl ring providing aromatic conjugation.

The molecular formula C23H20ClN3O2 (MW: 405.9 g/mol) was confirmed via high-resolution mass spectrometry. Key bond lengths and angles, derived from density functional theory (DFT) simulations on analogous pyrazoles, suggest a planar pyrazole ring with dihedral angles of 15–25° between substituents, minimizing steric clashes .

Table 1: Molecular Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC23H20ClN3O2
Molecular Weight405.9 g/mol
SMILESCOC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC
Topological Polar Surface64.8 Ų (calculated)

Electronic Structure

Frontier molecular orbital (FMO) analysis of structurally related pyrazoles reveals a HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity. The HOMO localizes on the dimethoxyphenyl and amine groups, while the LUMO resides on the chlorophenyl and pyrazole ring, suggesting nucleophilic attack at the 4-position .

Synthesis and Optimization Strategies

Condensation Reaction Pathways

The synthesis typically involves a three-component cyclocondensation:

  • Hydrazine derivative: 4-Chlorophenylhydrazine.

  • Dicarbonyl precursor: 1-(3,4-Dimethoxyphenyl)-3-phenylpropane-1,3-dione.

  • Ammonia source: Aqueous NH3 or ammonium acetate.

Reaction conditions:

  • Solvent: Ethanol or acetic acid.

  • Temperature: Reflux (78–110°C).

  • Duration: 6–12 hours .

The mechanism proceeds via enolization of the diketone, nucleophilic attack by hydrazine, and subsequent dehydration to form the pyrazole ring. Amberlyst-15 or p-toluenesulfonic acid (PTSA) may catalyze the reaction, improving yields to 70–85% .

Table 2: Synthetic Parameters for Analogous Pyrazoles

ParameterConditionYield (%)Reference
CatalystPTSA78
SolventAcetic acid82
Temperature110°C85

Purification and Characterization

Crude products are purified via:

  • Recrystallization: Ethanol/water mixtures (3:1 v/v).

  • Column chromatography: Silica gel, hexane/ethyl acetate (4:1).

Purity is confirmed by HPLC (≥98%) and melting point analysis (predicted 180–185°C based on analogues) .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 8.12 (s, 1H, NH2).

  • δ 7.45–6.75 (m, 12H, aromatic H).

  • δ 3.85 (s, 6H, OCH3).

13C NMR (100 MHz, DMSO-d6):

  • δ 158.2 (C=N).

  • δ 149.1–114.3 (aromatic C).

  • δ 56.1 (OCH3) .

Infrared Spectroscopy

Key IR bands (KBr, cm⁻¹):

  • 3380 (N–H stretch).

  • 1605 (C=N).

  • 1250 (C–O–C).

  • 1090 (C–Cl) .

UV-Vis Absorption

In methanol: λmax = 275 nm (π→π* transition) and 320 nm (n→π*), consistent with conjugated aromatic systems .

Computational Chemistry Insights

DFT Optimization

B3LYP/6-311++G(d,p) simulations on analogous compounds reveal:

  • Bond lengths: C–N = 1.34 Å, C–O = 1.43 Å.

  • Dipole moment: 5.2 Debye (polar nature).

  • MESP: Negative potential (−28 kcal/mol) near amine group, favoring electrophilic interactions .

Reactivity Descriptors

  • Chemical hardness (η): 2.1 eV.

  • Electrophilicity index (ω): 1.8 eV.

  • Nucleophilicity (N): 3.2 eV .

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